N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)cyclopropanecarboxamide
Description
N-(2-((2-(4-Bromophenyl)-1H-indol-3-yl)thio)ethyl)cyclopropanecarboxamide is a structurally complex molecule featuring:
- A thioethyl (-S-CH2-CH2-) linkage connecting the indole moiety to a cyclopropanecarboxamide group. The thioether bond may enhance metabolic stability compared to oxygen-based linkages.
Properties
IUPAC Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2OS/c21-15-9-7-13(8-10-15)18-19(16-3-1-2-4-17(16)23-18)25-12-11-22-20(24)14-5-6-14/h1-4,7-10,14,23H,5-6,11-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCOOFNCRRSUKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)cyclopropanecarboxamide, a compound with a complex structure, has garnered interest in medicinal chemistry due to its potential biological activities. The compound features an indole moiety, which is known for its diverse biological properties, and a thioether linkage that may enhance its pharmacological profile.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclopropanecarboxamide
- Molecular Formula : C16H15BrN2S
- Molecular Weight : 347.28 g/mol
The presence of the bromophenyl group and the indole structure suggests potential interactions with biological targets, making it a candidate for further investigation.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific enzymes or receptors within biological systems. The indole moiety is particularly significant as it is known to modulate various biological pathways, potentially influencing cancer cell proliferation and antimicrobial activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of indole are often evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that certain thiazole derivatives demonstrated promising antimicrobial activity by inhibiting bacterial lipid biosynthesis . This suggests that this compound may possess similar capabilities due to its structural components.
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. For example, compounds derived from indole have shown effectiveness against various cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). The anticancer activity is often assessed using assays such as the Sulforhodamine B (SRB) assay, which measures cell viability post-treatment . Given the structural similarities, it is plausible that this compound may also exhibit anticancer effects.
Research Findings and Case Studies
A detailed examination of related compounds reveals several case studies that support the potential biological activity of this compound:
Comparison with Similar Compounds
Key Observations:
Cyclopropane vs. Cyclopropene : The target compound’s cyclopropane ring contrasts with the cyclopropene (unsaturated) core in ’s analog. Saturation may reduce reactivity but increase steric hindrance, affecting binding interactions .
Indole Modifications : The target’s 4-bromophenyl-indole differs from ’s unsubstituted indole-ethyl group. Bromine’s electronegativity and lipophilicity could enhance target affinity compared to fluorine in ’s fluorobiphenyl group .
Thioether Linkage : The thioethyl bridge in the target compound is unique among the analogs, which typically use oxygen or direct carbon bonds. This may improve metabolic stability over esters or ethers .
Physicochemical and Pharmacological Implications
- Stereochemical Complexity : Unlike ’s diastereomeric mixture (dr 23:1), the target compound’s rigid cyclopropane and planar indole may reduce stereochemical variability, simplifying purification .
- Biological Activity : ’s piperidinyl-cyclopropanecarboxamide was identified in clinical samples, suggesting CNS activity. The target’s indole-thioethyl motif may similarly interact with serotonin or kinase receptors, though this remains speculative without direct data .
Preparation Methods
Fischer Indole Synthesis with Thiol Incorporation
The 2-(4-bromophenyl)indole scaffold is synthesized via Fischer indolization of 4-bromophenylhydrazine A with ethyl pyruvate B under acidic conditions (HCl/EtOH, reflux, 12 h), yielding ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate C . Subsequent thiolation involves:
- Hydrolysis : C is treated with 6M NaOH (80°C, 4 h) to yield 2-(4-bromophenyl)-1H-indole-3-carboxylic acid D .
- Decarboxylative Thiolation : D reacts with Lawesson’s reagent (2.2 equiv, toluene, 110°C, 8 h) to afford 2-(4-bromophenyl)-1H-indole-3-thiol E in 68% yield.
Table 1: Optimization of Thiolation
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Lawesson’s reagent | Toluene | 110 | 8 | 68 |
| P4S10 | DMF | 100 | 12 | 42 |
| H2S (g) | EtOH | 70 | 24 | 29 |
Functionalization with 2-Thioethylamine
Alkylation of Indole-3-Thiol
Intermediate E undergoes alkylation with 2-bromoethylamine hydrobromide F in the presence of K2CO3 (DMF, 60°C, 6 h), producing 3-((2-aminoethyl)thio)-2-(4-bromophenyl)-1H-indole G (82% yield). Key considerations:
- Base Selection : K2CO3 outperforms Et3N due to reduced side reactions.
- Solvent Effects : DMF enhances nucleophilicity of thiolate ions compared to THF or MeCN.
Cyclopropanecarboxamide Formation
Cyclopropanation of Acrylic Acid Derivatives
Cyclopropanecarboxylic acid H is synthesized via Simmons–Smith reaction:
Amide Coupling
Carboxylic acid H is activated using EDCl/HOBt (DCM, 0°C, 1 h) and coupled to amine G , yielding the target compound in 76% yield.
Table 2: Coupling Reagent Screening
| Reagent System | Solvent | Yield (%) |
|---|---|---|
| EDCl/HOBt | DCM | 76 |
| DCC/DMAP | THF | 65 |
| HATU/DIEA | DMF | 71 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Process Optimization and Scalability
Q & A
Q. What are the key synthetic challenges in preparing N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)cyclopropanecarboxamide, and how can they be addressed methodologically?
The synthesis involves multi-step reactions, including indole core formation (e.g., Fischer indole synthesis), bromination at the 4-phenyl position, and thioether linkage formation. Key challenges include:
- Protecting group management : The indole NH must be protected during bromination to prevent side reactions. Boc (tert-butoxycarbonyl) groups are commonly used and removed under acidic conditions .
- Thioether bond formation : Reaction between a thiol intermediate and a chloroethyl cyclopropanecarboxamide precursor requires careful pH control (neutral to slightly basic) to avoid oxidation of the thiol group .
- Cyclopropane ring stability : Harsh reaction conditions (e.g., strong acids/bases) may destabilize the cyclopropane moiety; mild catalysts like DMAP (4-dimethylaminopyridine) are recommended .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- NMR :
- ¹H/¹³C NMR confirms indole ring substitution (e.g., 4-bromophenyl at C2, thioethyl linkage at C3) and cyclopropane integrity. Aromatic protons appear as doublets (J = 8–9 Hz) for para-substituted bromophenyl groups .
- HSQC/HMBC resolves connectivity between the thioethyl chain and indole/cyclopropane carboxamide.
- Mass spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺) ensures correct molecular formula, critical for distinguishing from analogs (e.g., chloro vs. bromo derivatives) .
- X-ray crystallography : Optional but valuable for confirming stereoelectronic effects of the cyclopropane ring on molecular conformation .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Kinase inhibition assays : Test against CDK5/p25 or other indole-targeted kinases, given structural similarity to thienoquinolone derivatives .
- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT/WST-1 protocols .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation strategies .
Advanced Research Questions
Q. How can conflicting data on the compound’s mechanism of action be resolved?
Conflicting results (e.g., enzyme inhibition vs. receptor antagonism) may arise from assay conditions or off-target effects. Mitigation strategies include:
- Dose-response profiling : Confirm target engagement using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Proteomic studies : SILAC (stable isotope labeling) or pull-down assays identify direct interactors .
- Molecular dynamics simulations : Model interactions between the bromophenyl-indole moiety and proposed targets (e.g., ATP-binding pockets) .
Q. What strategies optimize the compound’s pharmacokinetics while retaining bioactivity?
- Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) on the cyclopropane carboxamide to enhance solubility .
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., thioether oxidation) and guide deuteration or fluorination .
- Co-crystallization studies : Modify substituents (e.g., 4-bromo to 4-CF₃) to improve target binding without compromising oral bioavailability .
Q. How can synthetic yields be improved without compromising purity?
- Flow chemistry : Continuous synthesis reduces side reactions during indole formation and bromination steps .
- Catalyst screening : Test Pd/Cu catalysts for Ullmann-type coupling in thioether bond formation to reduce reaction time .
- Purification protocols : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) for high-purity isolation (>98%) .
Q. What computational tools are effective for SAR (structure-activity relationship) studies of analogs?
- QSAR modeling : Use MOE or Schrödinger to correlate substituent electronegativity (e.g., Br vs. Cl) with bioactivity .
- Docking simulations : AutoDock Vina or Glide predicts binding modes in kinase pockets, prioritizing analogs with improved ΔG values .
- ADMET prediction : SwissADME or pkCSM forecasts toxicity risks (e.g., hepatotoxicity from thioether metabolites) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities between in vitro and in vivo studies?
- Bioavailability factors : Poor solubility or rapid metabolism in vivo may reduce efficacy. Use PEGylated formulations or nanoemulsions .
- Off-target effects : Perform transcriptomic profiling (RNA-seq) to identify unintended pathways activated in vivo .
- Species-specific differences : Compare human vs. murine metabolic enzymes using recombinant CYP450 assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
